(2S)-2-(2,4-dichlorophenoxy)propanoate
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Overview
Description
(S)-dichlorprop(1-) is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of (S)-dichlorprop. The major species at pH 7.3 It is a conjugate base of a (S)-dichlorprop. It is an enantiomer of a (R)-dichlorprop(1-).
Scientific Research Applications
Adsorption Studies
Research has shown that (2S)-2-(2,4-dichlorophenoxy)propanoate, commonly associated with herbicides like 2,4-DP, can be effectively adsorbed from aqueous solutions using electrochemically generated aluminum hydroxides. This process, which involves the anodic dissolution of a sacrificial aluminum anode, achieved a removal efficiency of 93.0%, indicating its potential for environmental remediation efforts to remove herbicide contaminants from water sources (Kamaraj et al., 2015).
Chromatography and Detection
Capillary liquid chromatography (cLC) has been utilized to detect this compound and other similar herbicides in apple juice samples, highlighting the method's sensitivity and effectiveness. This technique, which involves preconcentration on a cation exchanger, demonstrates the capability to detect herbicide residues in food products, ensuring compliance with safety standards and regulations (Rosales-Conrado et al., 2005).
Sorption Mechanisms
A comprehensive review of sorption experiments involving 2,4-D and related phenoxy herbicides, including this compound, has provided insights into the factors influencing their sorption in soils and other materials. Understanding these mechanisms is crucial for predicting the environmental fate of these herbicides and devising strategies for their management and remediation (Werner et al., 2012).
Enantioselective Catabolism
Studies on the enantioselective catabolism of phenoxyalkanoic acid herbicides, including this compound, by microorganisms such as Sphingopyxis sp. DBS4, shed light on the biological degradation processes of these compounds. This research helps in understanding the environmental fate of herbicides and supports the development of bioremediation strategies for contaminated sites (Zhang et al., 2020).
Environmental Toxicology
Investigations into the environmental toxicology of chlorophenoxy herbicides, including their effects and mechanisms of action, contribute to a deeper understanding of their impact on ecosystems. Research in this area informs regulatory policies and guides the development of safer agricultural practices (Zuanazzi et al., 2020).
Properties
Molecular Formula |
C9H7Cl2O3- |
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Molecular Weight |
234.05 g/mol |
IUPAC Name |
(2S)-2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C9H8Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11/h2-5H,1H3,(H,12,13)/p-1/t5-/m0/s1 |
InChI Key |
MZHCENGPTKEIGP-YFKPBYRVSA-M |
Isomeric SMILES |
C[C@@H](C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl |
SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl |
Canonical SMILES |
CC(C(=O)[O-])OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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